N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 3-chlorophenyl-2-furan carboxaldehyde with 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory responses, leading to its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Uniqueness
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N4O2 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-3-(4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-13-3-1-2-12(8-13)16-5-4-15(25-16)10-20-22-17(24)6-7-23-11-14(19)9-21-23/h1-5,8-11H,6-7H2,(H,22,24)/b20-10+ |
InChI Key |
SOQNHGOVGCPQQN-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)CCN3C=C(C=N3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)CCN3C=C(C=N3)Cl |
Origin of Product |
United States |
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